ML 351

概要

説明

ML351は、12/15-リポキシゲナーゼの強力かつ選択的な阻害剤です。この酵素は、多価不飽和脂肪酸の代謝に関与し、炎症促進性脂質メディエーターの生成につながります。 ML351は、炎症と酸化ストレスを軽減する上で大きな可能性があることが示されており、脳卒中、糖尿病、神経炎症性疾患などのさまざまな疾患における治療用途の有望な候補となっています .

準備方法

合成経路と反応条件

ML351は、複数段階の化学プロセスを通じて合成することができます反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換を確保します .

工業的生産方法

ML351の具体的な工業的生産方法は広く文書化されていませんが、化合物を実験室環境で合成することで、スケールアップの基盤が得られます。 工業的生産では、反応条件の最適化、大型反応器の使用、および高度な精製技術による高純度および高収率の確保が求められる可能性があります .

化学反応の分析

反応の種類

ML351は、主に類似の官能基を持つ有機化合物の典型的な反応を起こします。これらの反応には以下が含まれます。

酸化: ML351は、特にメチルアミノ基で酸化反応を起こす可能性があります。

還元: 還元反応は、オキサゾール環とニトリル基で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メチルアミノ基の酸化はイミンの生成につながる可能性があり、ニトリル基の還元はアミンの生成につながる可能性があります .

科学研究への応用

ML351は、幅広い科学研究に利用されています。

科学的研究の応用

Chemical Profile

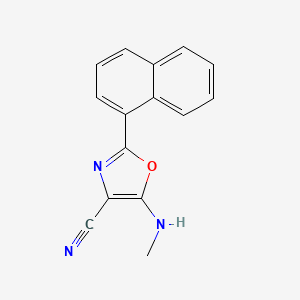

- Chemical Name: 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- IC50: 200 nM for 15-lipoxygenase-1

- Selectivity: Exhibits >250-fold selectivity over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

Neuroprotection

ML351 has been shown to protect neuronal cells from oxidative stress-related damage. In vitro studies revealed that ML351 significantly reduced cell death in mouse neuronal cells (HT-22) subjected to oxidative glutamate toxicity .

Case Study: Ischemic Stroke

In an in vivo mouse model for ischemic stroke, ML351 administration led to a significant reduction in infarct size. This suggests its potential as a therapeutic agent for stroke management .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vitro | HT-22 cells | 10 µM | Reduced cell death by oxidative glutamate toxicity |

| In vivo | Mouse ischemic stroke model | 50 mg/kg | Decreased infarct size |

Inflammation Modulation

Recent studies indicate that ML351 plays a dual role in inflammation modulation. While it suppresses the initiation of inflammation in vitro, it may overactivate inflammatory pathways ex vivo and in vivo, leading to dysregulation of immune responses .

Case Study: Myocardial Infarction

In a myocardial infarction model, ML351 was administered post-surgery and resulted in altered macrophage populations and increased inflammatory cytokines .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vivo | Myocardial infarction model | 50 mg/kg | Increased pro-inflammatory markers |

作用機序

ML351は、12/15-リポキシゲナーゼ酵素を選択的に阻害することで効果を発揮します。この阻害は、炎症促進性脂質メディエーターの形成を阻止し、炎症と酸化ストレスを軽減します。ML351の分子標的は、12/15-リポキシゲナーゼの活性部位であり、そこで結合して酵素の活性を阻害します。 この阻害は、炎症と細胞生存に関与するさまざまなシグナル伝達経路に下流効果をもたらします .

類似化合物との比較

ML351は、12/15-リポキシゲナーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ML127: 別の12/15-リポキシゲナーゼ阻害剤ですが、ML351と比較して選択性が低く、毒性が強いです。

ジルートン: 喘息治療に用いられる5-リポキシゲナーゼ阻害剤ですが、12/15-リポキシゲナーゼに対する選択性は低いです。

ノルジヒドログアヤレチン酸: より幅広い活性を持つ非特異的なリポキシゲナーゼ阻害剤ですが、毒性も高くなります

生物活性

ML 351 is a novel compound recognized for its potent and selective inhibition of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological conditions, including cancer, atherosclerosis, and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cellular models, and potential therapeutic applications.

- Chemical Name : 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- Molecular Formula : CHNO

- Purity : ≥98%

- IC : 200 nM for 15-LOX-1

- Selectivity : >250-fold over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

This compound functions as a selective inhibitor of the enzyme 15-LOX-1. It acts as a tight-binding mixed inhibitor that does not reduce the active-site ferric ion, allowing it to maintain its enzymatic function while selectively inhibiting the target .

Cellular and In Vivo Efficacy

Research has demonstrated that this compound exhibits significant protective effects against oxidative stress-induced neuronal cell death. Specifically, it has been shown to:

- Protect mouse neuronal cells (HT-22) from oxidative glutamate toxicity.

- Reduce infarct size in mouse models of ischemic stroke .

Case Study: Neuroprotection in Stroke Models

In a study assessing the neuroprotective effects of this compound in ischemic stroke models, the compound was administered to mice prior to inducing stroke. The results indicated a significant reduction in infarct size compared to control groups, suggesting that this compound can effectively mitigate damage caused by ischemic events .

Dose Response and Selectivity Profiles

The selectivity profile of this compound was established through various assays:

| Enzyme | IC (nM) | Selectivity Ratio |

|---|---|---|

| 15-LOX-1 | 0.02 | - |

| 5-LOX | >5000 | >250-fold |

| Platelet 12-LOX | >5000 | >250-fold |

| 15-LOX-2 | >5000 | >250-fold |

| COX-1 | >5000 | >250-fold |

| COX-2 | >5000 | >250-fold |

This table illustrates the impressive selectivity of this compound for its target enzyme compared to other lipoxygenases and cyclooxygenases .

Implications for Therapeutic Use

Given its selective inhibition of 15-LOX-1 and protective effects against oxidative stress, this compound holds promise as a therapeutic agent for conditions such as:

- Neurodegenerative Diseases : Targeting oxidative stress pathways could provide neuroprotection in diseases like Alzheimer's and Parkinson's.

- Stroke Management : The ability to reduce infarct size suggests potential use in acute ischemic stroke interventions.

Future Research Directions

Further studies are warranted to explore:

- Long-term Efficacy : Assessing the chronic administration effects of this compound in various disease models.

- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.

- Clinical Trials : Initiating human trials to evaluate safety and efficacy in relevant patient populations.

特性

IUPAC Name |

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXTDIFMDJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847163-28-4 | |

| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。